molecular formula C15H25NO4 B12325157 tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate

tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate

Cat. No.: B12325157
M. Wt: 283.36 g/mol
InChI Key: JWIXIYCYGVQYQI-QXMHVHEDSA-N
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Description

tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate: is an organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a carboxylate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Azepane Ring: Starting with a suitable precursor, such as a linear amine, cyclization can be achieved through intramolecular nucleophilic substitution.

    Introduction of the tert-Butyl Group: This can be done via alkylation reactions using tert-butyl halides under basic conditions.

    Ethoxy Group Addition: The ethoxy group can be introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a building block for biologically active molecules.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (4Z)-4-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate
  • tert-butyl (4Z)-4-(2-propoxy-2-oxoethylidene)azepane-1-carboxylate

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate

InChI

InChI=1S/C15H25NO4/c1-5-19-13(17)11-12-7-6-9-16(10-8-12)14(18)20-15(2,3)4/h11H,5-10H2,1-4H3/b12-11-

InChI Key

JWIXIYCYGVQYQI-QXMHVHEDSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCCN(CC1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=C1CCCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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